molecular formula C110H159N27O41 B025505 N(alpha)-Acetylhirudin(45-65) CAS No. 107569-56-2

N(alpha)-Acetylhirudin(45-65)

Cat. No. B025505
M. Wt: 2515.6 g/mol
InChI Key: IGMYVGSENIXINK-ICDCLNBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(alpha)-Acetylhirudin(45-65) is a peptide that is derived from the salivary glands of medicinal leeches. It is a potent and specific inhibitor of thrombin, which is a key enzyme in the blood clotting cascade. Due to its ability to inhibit thrombin, N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

N(alpha)-Acetylhirudin(45-65) is a potent and specific inhibitor of thrombin. Thrombin is a key enzyme in the blood clotting cascade, and its inhibition prevents the formation of blood clots. N(alpha)-Acetylhirudin(45-65) binds to the active site of thrombin and prevents it from cleaving fibrinogen to fibrin, which is necessary for the formation of blood clots.

Biochemical And Physiological Effects

N(alpha)-Acetylhirudin(45-65) has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Its anticoagulant effect is due to its ability to inhibit thrombin, which prevents the formation of blood clots. Its anti-inflammatory effect is due to its ability to inhibit the activation of nuclear factor-kappa B (NF-kappaB), which is a key transcription factor involved in the inflammatory response. Its neuroprotective effect is due to its ability to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using N(alpha)-Acetylhirudin(45-65) in lab experiments is its specificity for thrombin. This allows for the study of the specific role of thrombin in various diseases. However, one of the limitations is its short half-life, which requires frequent administration in animal studies.

Future Directions

There are several future directions for the study of N(alpha)-Acetylhirudin(45-65). One direction is the development of novel derivatives with improved pharmacokinetic properties. Another direction is the study of its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of N(alpha)-Acetylhirudin(45-65) as a tool for studying the role of thrombin in various diseases could lead to the development of new therapies for these diseases.

Synthesis Methods

N(alpha)-Acetylhirudin(45-65) can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a solid support, which is then cleaved to release the peptide. The synthesis of N(alpha)-Acetylhirudin(45-65) requires the use of protected amino acids, coupling reagents, and resin.

Scientific Research Applications

N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Some of the diseases that have been studied include stroke, myocardial infarction, thrombosis, and cancer.

properties

CAS RN

107569-56-2

Product Name

N(alpha)-Acetylhirudin(45-65)

Molecular Formula

C110H159N27O41

Molecular Weight

2515.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]oxy-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-5-amino-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-amino-5-oxopentanoic acid

InChI

InChI=1S/C110H159N27O41/c1-7-54(4)89(106(172)137-41-15-21-78(137)110(176)178-108(174)68(28-33-80(115)143)127-98(164)69(42-53(2)3)128-99(165)70(44-58-22-24-60(141)25-23-58)129-95(161)65(30-36-85(150)151)122-91(157)61(112)26-34-83(146)147)134-97(163)66(124-94(160)64(29-35-84(148)149)123-92(158)62(113)43-57-16-9-8-10-17-57)31-37-88(156)177-109(175)74(48-87(154)155)121-82(145)50-118-93(159)73(47-86(152)153)132-101(167)72(46-81(116)144)131-100(166)71(45-59-49-117-52-119-59)130-102(168)75(51-138)133-96(162)63(27-32-79(114)142)125-103(169)76-19-13-39-135(76)105(171)67(18-11-12-38-111)126-104(170)77-20-14-40-136(77)107(173)90(55(5)139)120-56(6)140/h8-10,16-17,22-25,49,52-55,59,61-78,89-90,138-139,141H,7,11-15,18-21,26-48,50-51,111-113H2,1-6H3,(H2,114,142)(H2,115,143)(H2,116,144)(H,118,159)(H,120,140)(H,121,145)(H,122,157)(H,123,158)(H,124,160)(H,125,169)(H,126,170)(H,127,164)(H,128,165)(H,129,161)(H,130,168)(H,131,166)(H,132,167)(H,133,162)(H,134,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)/t54-,55+,59?,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,89-,90-/m0/s1

InChI Key

IGMYVGSENIXINK-ICDCLNBISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N

synonyms

MDL 27589
MDL-27589
N(alpha)-acetylhirudin(45-65)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.